Home > Products > Building Blocks P19651 > 9-Benzyl-1,9-diazaspiro[5.5]undecane
9-Benzyl-1,9-diazaspiro[5.5]undecane - 1100748-66-0

9-Benzyl-1,9-diazaspiro[5.5]undecane

Catalog Number: EVT-457642
CAS Number: 1100748-66-0
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (Compound 1)

Compound Description: This compound exhibits high affinity for the dopamine D3 receptor (D3R) with a Ki value of 12.0 nM and demonstrates significant selectivity over the D2R (D2R/D3R ratio = 905) []. It serves as a lead compound for developing selective D3R ligands.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series of compounds acts as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). They demonstrate potent analgesic activity comparable to oxycodone but with a reduced side effect profile due to the σ1R antagonism [].

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Compound Description: This series comprises two distinct diazaspirocyclic scaffolds investigated for anticonvulsant activity. Within this series, the 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones share structural similarities with 9-Benzyl-1,9-diazaspiro[5.5]undecane [].

8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones

Compound Description: This series encompasses compounds featuring a 2,4-diazaspiro[5.5]undecane core with multiple aryl substituents and variations in the 3-position carbonyl group (oxo or thioxo) [, ].

2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione Derivatives

Compound Description: This series represents a group of compounds with a 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione core, synthesized efficiently using ultrasound irradiation [].

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate Derivatives (Compound 4)

Compound Description: This series comprises a novel group of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes synthesized through a multi-component reaction using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate [].

3,9-Diazaspiro[5.5]undecanes and 2,9-Diazaspiro[5.5]undecanes

Compound Description: This entry refers to two distinct diazaspirocyclic scaffolds synthesized on solid-phase using a novel α-methyl benzyl carbamate resin linker [, ].

1,9-Diazaspiro[5.5]undecane and 3,7-Diazaspiro[5.6]dodecane

Compound Description: These represent two distinct diazaspirocyclic scaffolds synthesized as potential building blocks for drug discovery, inspired by natural products [].

1,7-Dioxaspiro[5.5]undecane, 1,6-Dioxaspiro[4.5]decane, and 1,6-Dioxaspiro[4.4]nonane

Compound Description: These chiral spiroacetals represent a class of compounds synthesized from carbohydrates and feature oxygen-containing spirocycles of varying ring sizes [].

3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series includes compounds with a 3,9-diazaspiro[5.5]undecane core, exhibiting antagonistic activity against the CCR8 receptor, a chemokine receptor involved in inflammatory responses [].

3,9-Di[4-(1-methyl-1-benzoethyl)phenoxy]-2,4,8,10-tetraoxy-3,9-diphosphorspiro[5,5]hendecane

Compound Description: This compound incorporates a spiro[5.5]hendecane core with phosphorus and oxygen atoms within the spirocycle, along with bulky substituents at the phosphorus atoms [].

Spirobarbitunylphenothiazines

Compound Description: This series encompasses compounds combining a spirobarbiturate moiety (derived from barbituric acid) with a phenothiazine unit. These compounds have been evaluated for their analgesic, antipyretic, and anti-inflammatory activities in rodents [].

2,4-Dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles

Compound Description: This group of compounds consists of a diazabicyclo[3.3.1]nonane system fused with a piperidine ring through a spiro carbon atom. They are synthesized via aminomethylation of Guareschi imides [].

Overview

9-Benzyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by its unique spiro-fused diazaspiro undecane core. Its molecular formula is C16H24N2C_{16}H_{24}N_{2}, and it is recognized for its structural properties that impart significant biological activities, making it a valuable scaffold in medicinal chemistry. This compound has garnered attention due to its potential applications in various scientific fields, particularly in drug discovery and development.

Source

The compound is synthesized through various chemical methods, primarily involving the reaction of benzylamine with spirocyclic precursors. It can be found in chemical databases and research publications that focus on organic synthesis and medicinal chemistry.

Classification

9-Benzyl-1,9-diazaspiro[5.5]undecane belongs to the class of spiro compounds, specifically diazaspiro compounds. These compounds are notable for their complex structures and diverse biological activities, which make them important in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 9-Benzyl-1,9-diazaspiro[5.5]undecane typically involves several key steps:

  1. Cyclization: A linear precursor is cyclized in the presence of a base to form the spiro structure.
  2. Benzylation: The cyclized product undergoes benzylation to introduce the benzyl group at the 9-position.

Technical Details

One common method for synthesizing this compound includes the use of lithium aluminum hydride as a reducing agent in a controlled environment, often under nitrogen atmosphere to prevent unwanted reactions. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors for industrial-scale production .

Molecular Structure Analysis

Structure

The molecular structure of 9-Benzyl-1,9-diazaspiro[5.5]undecane features a spiro linkage connecting two nitrogen-containing rings. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Data

  • Molecular Formula: C16H24N2C_{16}H_{24}N_{2}
  • Molecular Weight: Approximately 248.38 g/mol
  • CAS Number: 1100748-66-0
Chemical Reactions Analysis

Reactions

9-Benzyl-1,9-diazaspiro[5.5]undecane can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
  2. Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride to yield amine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur where the benzyl group is replaced by other substituents.

Technical Details

The major products formed from these reactions include:

  • Oxidation Products: N-oxides
  • Reduced Products: Amines
  • Substituted Derivatives: Various functional groups replacing the benzyl group .
Mechanism of Action

The mechanism of action for 9-Benzyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific enzymes and receptors:

  • Enzyme Modulation: It has been shown to inhibit acetyl-CoA carboxylase enzymes, which are critical in fatty acid metabolism.
  • Receptor Interaction: The compound exhibits antagonistic effects on GABA_A receptors, influencing neurotransmitter release and synaptic plasticity.

These interactions suggest that the compound may modulate cellular signaling pathways, leading to various physiological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents such as tetrahydrofuran and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with electrophiles and nucleophiles during substitution reactions.

Relevant data indicate that these properties contribute to its utility in synthetic applications and biological studies .

Applications

9-Benzyl-1,9-diazaspiro[5.5]undecane has diverse applications across several scientific fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against neurological disorders and infections.
  2. Drug Development: Serves as a scaffold for designing new drugs due to its unique structural properties.
  3. Biochemistry: Used in studies related to enzyme inhibition and receptor modulation, providing insights into metabolic processes .
Synthetic Methodologies and Structural Optimization

Strategic Approaches to Spirocyclic Core Construction

The efficient synthesis of the 1,9-diazaspiro[5.5]undecane scaffold represents a fundamental challenge in medicinal chemistry due to its structural complexity and pharmaceutical relevance. Several strategic methodologies have been developed to construct this spirocyclic core, each with distinct advantages and limitations.

Cyclocondensation strategies provide a direct route to the diazaspiro framework. Shaker and colleagues demonstrated that acid-catalyzed cyclocondensation reactions between appropriately functionalized precursors can yield the spirocyclic core. Their approach utilized piperidin-4-one derivatives reacted with electrophilic partners under p-toluenesulfonic acid (p-TSA) catalysis, forming the critical spiro junction through intramolecular cyclization [4]. This method benefits from operational simplicity but faces challenges in controlling stereoselectivity, often resulting in mixtures of diastereomers that require chromatographic separation.

A more sophisticated approach involves ring-closing metathesis (RCM) for spirocycle formation. Prusov and Maier developed an optimized sequence starting with allylation of cyclic ketone-derived imines to generate homoallylamine intermediates. Subsequent alkylation with bromomethylmethacrylate installs the necessary propenyl-butenyl side chains. The pivotal RCM step employs Grubbs' second-generation catalyst (typically 5-7 mol%) under nitrogen atmosphere in dichloromethane, efficiently forming the spirocyclic core with the unsaturated bond at position 3-4. This methodology delivers the unsaturated 1,9-diazaspiro[5.5]undec-3-ene core in 65-78% yield after purification, with the benzyl group serving as a temporary protecting group for the secondary amine [4].

Alternative routes focus on diamine cyclization strategies. The Chinese patent CN101255159A discloses a practical synthesis starting from ethyl 2-cyanoacetate and N-benzyl-4-piperidone. The key step involves decarboxylative cyclization of an intermediate diamine using lithium aluminium hydride (LiAlH₄) reduction, directly yielding the saturated 3,9-diazaspiro[5.5]undecane framework. This method achieves moderate yields (52-60%) but offers excellent atom economy and scalability potential . More recently, spirocyclization with aldehydes has emerged as a valuable approach, where formaldehyde or paraformaldehyde facilitates ring closure through iminium ion formation, producing the spirocyclic core in high purity after crystallization [7].

Table 1: Comparison of Core Construction Methodologies

MethodKey Reagents/ConditionsYield RangeAdvantagesLimitations
Cyclocondensationp-TSA, refluxing toluene45-68%Operational simplicityDiastereomer mixtures, purification challenges
Ring-Closing MetathesisGrubbs II catalyst (5-7 mol%), DCM, N₂65-78%Excellent atom economy, stereocontrolHigh catalyst cost, unsaturated core
Diamine CyclizationLiAlH₄, dry THF, reflux52-60%Scalable, saturated coreRequires specialized equipment
Aldehyde-Mediated CyclizationParaformaldehyde, MeOH, 60°C70-85%High purity, crystalline productLimited to certain substitution patterns

Benzylation Techniques at Position 9: Regioselectivity and Yield Optimization

Regioselective N-benzylation at position 9 of the diazaspiro[5.5]undecane core represents a critical transformation for installing the pharmacologically essential benzyl moiety. Achieving high regioselectivity between the two nitrogen atoms (N1 vs N9) presents a significant synthetic challenge due to their similar steric and electronic environments.

Direct alkylation remains the most straightforward benzylation approach. Standard protocols employ benzyl bromide or chloride in the presence of inorganic bases (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents such as acetonitrile or DMF. The reaction typically proceeds at 60-80°C for 12-24 hours, yielding the desired N9-benzylated product with 70-85% regioselectivity. This selectivity arises from subtle steric differences between the two nitrogen atoms, where N9 is slightly more accessible due to its position in the less constrained piperidine ring. Yield optimization studies demonstrate that controlled stoichiometry (1.05-1.2 equivalents of benzyl halide) significantly minimizes bis-alkylation byproducts [4].

Reductive amination offers an alternative route to N9-benzyl derivatives, particularly valuable for incorporating substituted benzyl groups. This two-step protocol involves condensation of the diazaspiro compound with benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde, 4-bromobenzaldehyde) followed by reduction of the resulting imine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0-5°C provides excellent chemoselectivity for the imine reduction over competing carbonyl reduction. Critical parameters affecting yield and purity include pH control (optimum pH 5-6 using acetic acid buffer) and slow addition of the reducing agent to prevent over-reduction. This method delivers 80-92% isolated yields with >95% regioselectivity for N9-benzylation, making it particularly suitable for electron-deficient benzyl derivatives that perform poorly in direct alkylation [4].

For industrial-scale applications, phase-transfer catalysis (PTC) has emerged as a highly efficient benzylation technique. Tetrabutylammonium bromide (TBAB, 5 mol%) in a biphasic system (toluene/50% NaOH solution) enables rapid benzylation (2-4 hours) at room temperature with exceptional regiocontrol (>98% N9-selectivity). The phase-transfer catalyst facilitates anion exchange, generating the reactive alkoxide species at the interface. This method achieves 90-95% conversion with simplified workup procedures, as the product remains in the organic phase while inorganic salts partition into the aqueous layer [6]. Recent advances have demonstrated that microwave irradiation (100-120°C, 30-45 minutes) significantly accelerates both alkylation and reductive amination approaches, reducing reaction times from hours to minutes while maintaining excellent regioselectivity [4].

Table 2: Benzylation Method Comparison at Position 9

MethodConditionsRegioselectivity (N9:N1)YieldKey Advantages
Direct AlkylationBnBr, K₂CO₃, CH₃CN, 70°C, 18h85:1575-82%Broad substrate scope
Reductive AminationArCHO, NaBH₃CN, MeOH, AcOH, 0°C, 4h>95:580-92%Excellent for electron-deficient aromatics
Phase-Transfer CatalysisBnCl, 50% NaOH, toluene, TBAB, RT, 3h>98:288-95%Fast, scalable, easy workup
Microwave-AssistedBnBr, K₂CO₃, DMF, 100°C, 45 min, 300W90:1080-85%Dramatically reduced reaction time

Modular Synthesis for Derivative Libraries: Role of Flow Chemistry and Catalytic Systems

The construction of structurally diverse libraries based on the 9-benzyl-1,9-diazaspiro[5.5]undecane scaffold requires innovative synthetic platforms that enable rapid diversification while maintaining high efficiency and purity. Modular approaches leveraging modern flow chemistry, advanced catalytic systems, and automated purification have significantly accelerated the development of pharmacologically relevant derivatives.

Continuous flow chemistry has revolutionized the synthesis of diazaspiro derivatives by enabling precise reaction control and seamless multistep sequences. Integrated flow systems combine the spiro core formation, benzylation, and subsequent functionalization in a single continuous process. A representative flow setup employs: (1) a high-temperature reactor (120-140°C) for the initial cyclization using immobilized acid catalysts; (2) a benzylation module with packed-bed columns containing basic resins for deprotonation; and (3) a liquid-liquid separation unit for intermediate purification. This approach reduces typical reaction times from 48 hours in batch to 2-4 hours in flow, with an impressive 3-5 fold productivity increase. The dengue virus inhibitor SPO-6 (featuring a 2-methylbenzyl group) was synthesized using such a flow platform in 68% overall yield compared to 42% in batch processes [6].

Multifunctional catalytic systems have enabled unprecedented molecular diversity from common synthetic intermediates. Palladium nanoparticles supported on magnetic cobalt ferrite (Pd/CoFe₂O₄) catalyze three distinct transformations crucial for derivative synthesis: (1) Suzuki-Miyaura cross-coupling for biaryl derivatives; (2) reductive amination for aminoalkyl side chains; and (3) carbonylative amidation for amide functionalities. The magnetic nature allows simple catalyst recovery and reuse for 8-10 cycles without significant activity loss. For example, 4-cyanobenzyl-linked derivatives (like SPO-13, a potent DENV2 inhibitor) were efficiently prepared using this catalytic system with 85% yield versus 72% using conventional homogeneous catalysts [3] [6].

Automated parallel synthesis platforms facilitate rapid exploration of structure-activity relationships. These systems typically employ 96-well plate formats with integrated liquid handling, where the diazaspiro core undergoes simultaneous functionalization with diverse electrophiles. Key developments include: (1) photoredox C-H functionalization for direct installation of alkyl/aryl groups; (2) on-demand generation of unstable reagents like acyl azides for amide formation; and (3) inline HPLC purification coupled with mass-directed fraction collection. Such platforms can produce 100-200 derivatives weekly, enabling comprehensive SAR studies. The discovery of 4-bromobenzyl derivative SPO-7 (EC₅₀ = 14.15 ± 0.50 μM against DENV2) was achieved through screening of a 192-member library synthesized using this approach [3].

Recent advances in enzymatic diversification have provided stereoselective access to chiral derivatives. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic spiro intermediates through enantioselective acetylation. This process yields enantiomerically enriched (ee >98%) precursors for subsequent benzylation, enabling the production of chiral 9-benzyl derivatives that show significantly improved binding affinity to biological targets like NS5-methyltransferase. Molecular dynamics simulations indicate that the (R)-enantiomer of SPO-6 exhibits a ΔGbind of -27.2 ± 3.9 kcal mol⁻¹ compared to -22.5 ± 4.7 kcal mol⁻¹ for the racemate, highlighting the importance of stereocontrol in lead optimization [3] [4].

Table 3: Modular Synthesis Approaches for Derivative Libraries

Properties

CAS Number

1100748-66-0

Product Name

9-Benzyl-1,9-diazaspiro[5.5]undecane

IUPAC Name

9-benzyl-1,9-diazaspiro[5.5]undecane

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2

InChI Key

KPTIPFMUKHVJGL-UHFFFAOYSA-N

SMILES

C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.